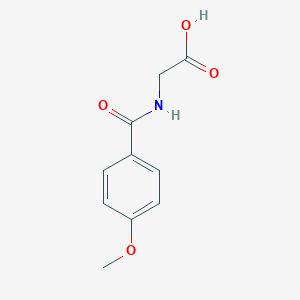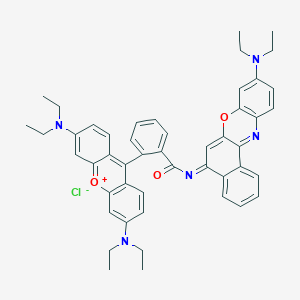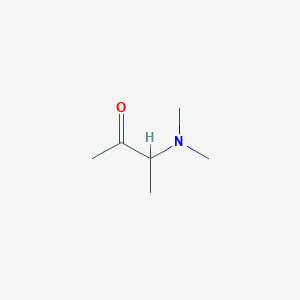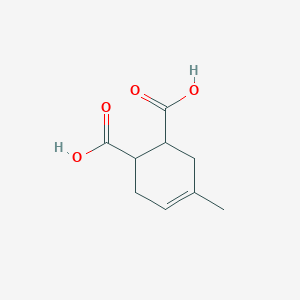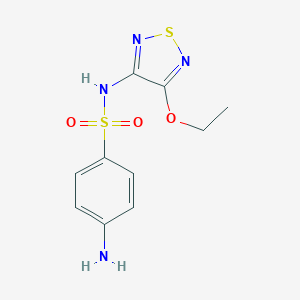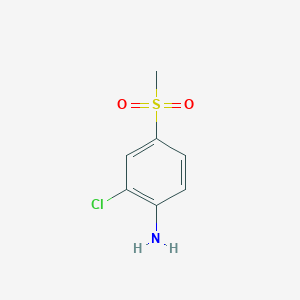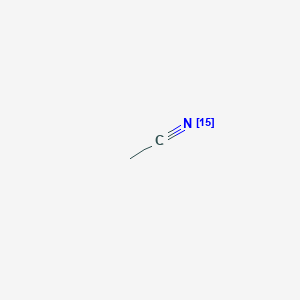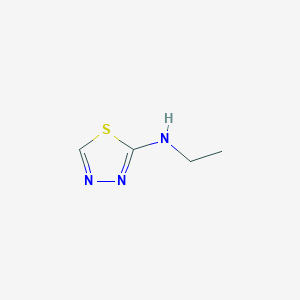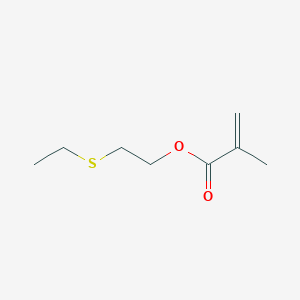
Cadmium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cadmium Nitrate is a colorless, crystalline, inorganic compound that forms toxic fumes of cadmium oxides when heated. Calcium nitrate is used in the production of cadmium hydroxide for use in alkaline batteries, to color glass and porcelain, in photography and in nuclear reactors. Exposure to this substance irritates the eyes, skin and respiratory tract and causes damage to the lungs resulting in shortness of breath, chest pain and pulmonary edema, and can also damage the kidneys causing proteinuria and decreased renal function. Calcium nitrate is a known carcinogen and is associated with an elevated risk of developing lung cancer. (NCI05)
This compound is an odorless white solid. Sinks in water. (USCG, 1999)
This compound is an inorganic nitrate salt having Cd(2+) as the counterion. It has a role as a carcinogenic agent, a hepatotoxic agent and a genotoxin. It is a cadmium salt and an inorganic nitrate salt. It contains a cadmium(2+).
Scientific Research Applications
High-Throughput Measurement of Nitrate
Cadmium nitrate plays a crucial role in the zinc-cadmium reduction method for determining nitrate in seawater and freshwater. This method, known for its accuracy and efficiency, is essential in environmental monitoring and marine research (Wu et al., 2016).
Cadmium Analysis in Biological Materials
The compound is used in graphite furnace atomic absorption spectrometry as a modifier, enhancing the detection of cadmium in biological samples. This application is vital for environmental and health-related studies (Yin, Schlemmer, & Welz, 1987).
Plant Growth and Environmental Stress
Studies have shown that nitrate interacts with cadmium in plants, influencing their growth and response to environmental stress. This research is significant for agricultural and ecological studies (Hatamian et al., 2020).
Alternative Methods for Nitrate Analysis
This compound is used as an alternative to cadmium columns for nitrate reduction in water research. This method is beneficial for studies requiring small sample volumes and high accuracy (Jones, 1984).
Inhibitory Effects on Plant Enzymes
The compound affects nitrate reductase activity in plants, influencing plant growth and stress response. This aspect is crucial for understanding plant physiology under environmental stress (Singh, Singh, & Shah, 2019).
Field Spectrophotometric Determination of Nitrate
This compound is used in modified methods for the determination of nitrate in seawater, offering advancements in marine biogeochemical research and water environment management (Niu et al., 2023).
Soil Nitrate Analysis
The compound is utilized in cadmium reduction analysis of soil nitrate, aiding in agricultural research and soil science studies (Huffman & Barbarick, 1981).
Synthesis of Semiconductor Nanoparticles
This compound is crucial in synthesizing cadmium oxide nanoparticles, a process significant in materials science and nanotechnology (Al-Hada et al., 2014).
Influence on Metal Availability in Soils
It plays a role in understanding how silicon influences cadmium availability and uptake by plants in different soil types, relevant for environmental and agricultural studies (Zhao et al., 2020).
Properties
CAS No. |
14177-24-3 |
|---|---|
Molecular Formula |
Cd(NO3)2 CdN2O6 |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
cadmium(2+);dinitrate |
InChI |
InChI=1S/Cd.2NO3/c;2*2-1(3)4/q+2;2*-1 |
InChI Key |
XIEPJMXMMWZAAV-UHFFFAOYSA-N |
impurities |
Cadmium nitrate has a purity of greater than 99%, with typical impurities including: chloride (0.005%), sulfate (0.005%), copper (0.005%), iron (0.002%), lead (0.005%), zinc (0.05%), and arsenic (0.001%). |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cd+2] |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cd+2] |
Color/Form |
White cubic crystals White, amorphous pieces or hygroscopic needles White, prismatic needles |
density |
2.45 at 68 °F (USCG, 1999) 3.6 g/cu cm |
melting_point |
138 °F (USCG, 1999) 360 °C |
| 10325-94-7 | |
physical_description |
Cadmium nitrate is an odorless white solid. Sinks in water. (USCG, 1999) |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Related CAS |
10022-68-1 (tetrahydrate) |
shelf_life |
Stable during transport. /Tetrahydrate/ |
solubility |
Soluble in ammonia, alcohol Sol in ethanol Soluble in ether, acetone In water, 156 g/100 g water at 25 °C |
Synonyms |
cadmium dinitrate cadmium nitrate cadmium nitrate, tetrahydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


